molecular formula C16H19BrN2O2 B12116207 Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate

Cat. No.: B12116207
M. Wt: 351.24 g/mol
InChI Key: SKEVHVLZQXLMAU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a diethylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification and amination reactions. One common method involves the bromination of 6-methylquinoline with N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atom at the 6th position. This is followed by esterification with ethyl chloroformate and subsequent amination with diethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination under radical conditions.

    Ethyl Chloroformate: Used for esterification.

    Diethylamine: Used for amination.

    Palladium Catalysts: Used in cross-coupling reactions

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Quinoline N-Oxides: Formed through oxidation reactions.

    Dihydroquinolines: Formed through reduction reactions.

    Biaryl Derivatives: Formed through coupling reactions

Scientific Research Applications

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the bromine atom and quinoline ring contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate

InChI

InChI=1S/C16H19BrN2O2/c1-4-19(5-2)15-12-9-11(17)7-8-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3

InChI Key

SKEVHVLZQXLMAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)Br

Origin of Product

United States

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